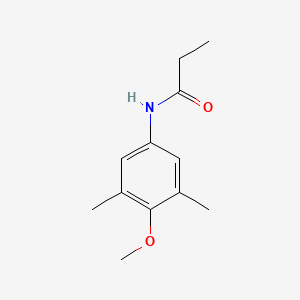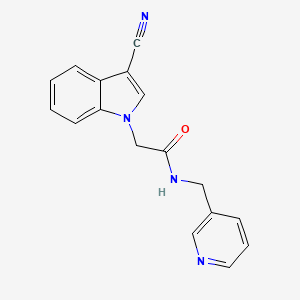![molecular formula C12H12N2O4S B5831674 N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide, also known as AMF-26, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to modulate the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders such as epilepsy and depression. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting it may have potential as an anti-cancer drug. In immunology, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. Specifically, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to interact with the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has also been found to interact with the TRPV1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels and receptors, the inhibition of cancer cell growth, and the modulation of immune cell activity. These effects suggest that N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide may have potential as a therapeutic agent in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been shown to have a variety of biochemical and physiological effects, which could make it useful for a variety of research applications. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new therapeutic targets. Additionally, research could focus on optimizing the synthesis method of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide to improve yield and purity. Finally, research could focus on testing the efficacy of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in animal models of disease to determine its potential as a therapeutic agent.
Synthesemethoden
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide can be synthesized using a multistep process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2-methyl-3-furoic acid, followed by reduction of the resulting nitro compound with sodium dithionite and subsequent reaction with ammonia. The final product is obtained through recrystallization and purification.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-11(6-7-18-8)12(15)14-9-2-4-10(5-3-9)19(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQKGZGKJIMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)



![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)


